![molecular formula C12H6I2+2 B12641130 6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene CAS No. 18399-12-7](/img/structure/B12641130.png)
6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,14-Diiodoniatetracyclo[92105,1307,12]tetradeca-1(13),2,4,7,9,11-hexaene is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene typically involves multi-step organic reactions. The process begins with the formation of the tetracyclic core, followed by the introduction of iodine atoms at specific positions. Common reagents used in these reactions include iodine, organic solvents, and catalysts to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
化学反应分析
Types of Reactions
6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bonds in the tetracyclic structure can react with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state and structure.
科学研究应用
6,14-Diiodoniatetracyclo[92105,13
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene involves its interaction with molecular targets through its iodine atoms and tetracyclic structure. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Tetracyclo[4.2.2.22,5.01,6]dodeca-7,9-triene
- DIMETHYL 13,14-DIAZATRICYCLO[6.4.1.1(2,7)]TETRADECA-3,5,9,11-TETRAENE-13,14-DICARBOXYLATE
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene
Uniqueness
6,14-Diiodoniatetracyclo[92105,13
属性
CAS 编号 |
18399-12-7 |
|---|---|
分子式 |
C12H6I2+2 |
分子量 |
403.98 g/mol |
IUPAC 名称 |
6,14-diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene |
InChI |
InChI=1S/C12H6I2/c1-3-7-11-8(4-1)14-10-6-2-5-9(13-7)12(10)11/h1-6H/q+2 |
InChI 键 |
HXUXVJXXMYQFAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)[I+]C4=CC=CC(=C43)[I+]2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
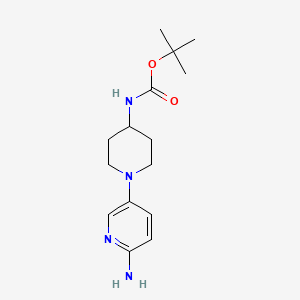
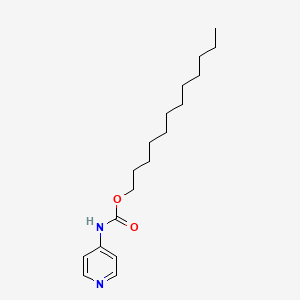
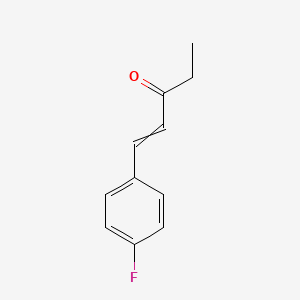
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
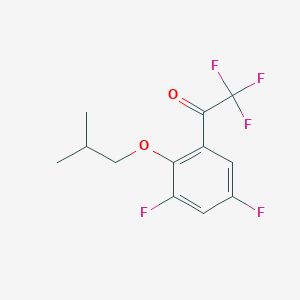
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
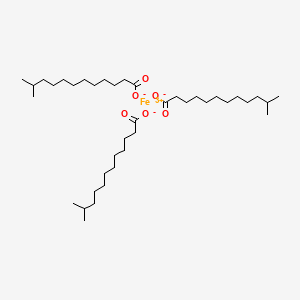
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
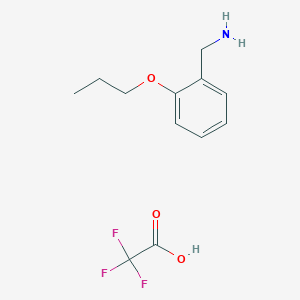
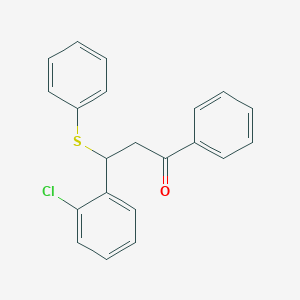
![N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine](/img/structure/B12641117.png)
